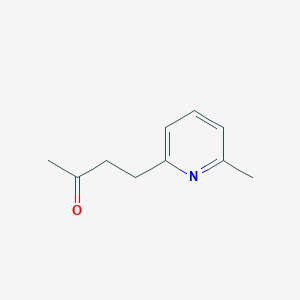

4-(6-Methylpyridin-2-yl)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-(6-methylpyridin-2-yl)butan-2-one |

InChI |

InChI=1S/C10H13NO/c1-8-4-3-5-10(11-8)7-6-9(2)12/h3-5H,6-7H2,1-2H3 |

InChI Key |

CUJYGUTURAIUDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CCC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 6 Methylpyridin 2 Yl Butan 2 One

Retrosynthetic Analysis and Design Principles for 4-(6-Methylpyridin-2-yl)butan-2-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-C bonds adjacent to the carbonyl group and the bond connecting the butyl chain to the pyridine (B92270) ring.

A logical disconnection strategy involves breaking the C2-C3 bond of the butanone chain, suggesting a Michael addition-type reaction. This approach identifies a key synthon, the enolate of acetone (B3395972), and a corresponding electrophilic partner derived from the 6-methylpyridine-2-yl moiety.

Another viable retrosynthetic pathway involves the disconnection of the bond between the pyridine ring and the butanone side chain. This suggests an alkylation of a suitable 2-picoline derivative. The starting materials for such a synthesis would be 2,6-lutidine (2,6-dimethylpyridine) and a three-carbon electrophile. The reactivity of the methyl groups on 2,6-lutidine can be exploited for C-C bond formation. nih.gov

Established Synthetic Routes to this compound

The synthesis of pyridine-containing ketones has been approached through various classical and optimized methods. While specific literature detailing the synthesis of this compound is not abundant, analogous preparations provide a solid foundation for its synthesis.

Classic Synthetic Protocols for Pyridine-Containing Ketones

Classical methods for the synthesis of pyridine rings, such as the Hantzsch and Kröhnke pyridine syntheses, are fundamental in heterocyclic chemistry. wikipedia.org The Guareschi-Thorpe condensation is another classic method that delivers highly substituted 2-pyridones, which can be further functionalized.

A more direct and relevant classical approach for synthesizing this compound involves the alkylation of a pre-formed pyridine ring. Specifically, the deprotonation of the methyl group of 2,6-lutidine with a strong base like lithium diisopropylamide (LDA) or n-butyllithium generates a nucleophilic picolyllithium species. nih.gov This carbanion can then react with a suitable electrophile, such as a protected form of 3-oxobutanal or methyl vinyl ketone, in a Michael addition reaction to form the desired product. msu.edu

Table 1: Potential Starting Materials and Reagents for Classical Synthesis

| Starting Material | Reagent | Reaction Type |

| 2,6-Lutidine | n-Butyllithium, Methyl vinyl ketone | Alkylation / Michael Addition |

| 2-Acetyl-6-methylpyridine | Base, Alkylating agent | Acylation |

| 2-Amino-6-methylpyridine | Diazotization, Sandmeyer-type reaction | Functional group interconversion |

Evolution and Optimization of Existing Synthetic Pathways for this compound

The evolution of synthetic pathways often focuses on improving yields, reducing reaction times, and enhancing selectivity. For the alkylation of 2,6-lutidine, optimization would involve screening different strong bases, solvents, and reaction temperatures to maximize the yield of the desired mono-alkylated product and minimize side reactions, such as dialkylation. The choice of the electrophile is also critical; for instance, using a protected form of the butanone moiety can prevent self-condensation reactions.

Furthermore, advancements in cross-coupling reactions have provided more sophisticated methods for C-C bond formation on pyridine rings, which could be adapted for the synthesis of this compound.

Development of Novel Synthetic Methodologies for the Preparation of this compound

Modern synthetic chemistry emphasizes the development of catalytic and sustainable methods to minimize waste and environmental impact.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency and selectivity. For the synthesis of pyridine ketones, transition metal-catalyzed cross-coupling reactions are a powerful tool. While direct C-H activation and alkylation of the methyl group of 2,6-lutidine is a challenging but attractive approach, it is an area of active research.

Copper-catalyzed reactions have been developed for the synthesis of fused pyridines from cyclic ketones and propargylamine, showcasing the potential of metal catalysis in pyridine synthesis. nih.gov Nickel-catalyzed methods have also emerged for the synthesis of dialkyl ketones from N-alkyl pyridinium (B92312) salts and activated carboxylic acids, offering a novel disconnection strategy. rsc.org

Table 2: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages |

| Classical Alkylation | Readily available starting materials. | Use of stoichiometric strong bases, potential for side reactions. |

| Cross-Coupling Reactions | High selectivity and functional group tolerance. | Requires pre-functionalized starting materials, catalyst cost. |

| C-H Activation | Atom economical, direct functionalization. | Often requires specific directing groups, can have limited scope. |

Sustainable and Green Chemistry Principles Applied to its Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound, this could involve several strategies.

One-pot multicomponent reactions are a key aspect of green chemistry, as they reduce the number of synthetic steps and purification stages. chemrxiv.org The use of greener solvents, such as water or ethanol, or even solvent-free conditions, can significantly reduce the environmental footprint of a synthesis. Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times and higher yields. wikipedia.orgchemrxiv.org

The development of reusable catalysts, such as heterogeneous catalysts or catalysts immobilized on solid supports, is another important area of green chemistry that could be applied to the synthesis of pyridine derivatives. researchgate.netnih.gov

Exploration of Stereoselective Synthetic Approaches to Chiral Analogs (if applicable to future derivatives)

While this compound itself is achiral, the development of synthetic routes that can be adapted for the stereoselective synthesis of chiral analogs is of significant interest for potential applications in medicinal chemistry and materials science. Chiral derivatives could be designed by introducing a substituent at the α- or β-position of the butanone side chain. Several strategies for asymmetric synthesis can be envisioned.

One of the most direct methods to obtain chiral analogs would be the asymmetric reduction of a corresponding pyridyl ketone precursor . Catalytic asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols. Similarly, if a precursor to this compound contains a different ketone, its asymmetric reduction could yield a chiral intermediate. For instance, the use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral phosphine ligands, can facilitate the enantioselective hydrogenation of a pyridyl ketone.

Another powerful strategy involves the catalytic asymmetric dearomatization of pyridine derivatives . This approach can create chiral dihydropyridine intermediates that can be further elaborated. For example, the enantioselective addition of a nucleophile to an activated pyridinium salt can be catalyzed by a chiral Lewis acid or organocatalyst. While this would require significant modification of the synthetic strategy, it offers a pathway to highly functionalized and enantioenriched pyridine derivatives.

Enantioselective alkylation of a pre-formed enolate of this compound could also be a viable route. The use of chiral auxiliaries or chiral phase-transfer catalysts could direct the stereoselective addition of an electrophile to the α-position of the ketone, leading to chiral products.

Furthermore, the development of chiral pyridine-derived ligands for asymmetric catalysis is a burgeoning field. While not a direct synthesis of a chiral analog of the target molecule, the synthesis of novel chiral pyridines can contribute to the broader field of asymmetric synthesis.

The feasibility of these stereoselective approaches would depend on the specific chiral analog being targeted. The following table summarizes some potential strategies for the synthesis of chiral derivatives.

Table 1: Potential Stereoselective Synthetic Approaches for Chiral Analogs

| Strategy | Description | Key Reagents/Catalysts | Potential Chiral Product |

| Asymmetric Ketone Reduction | Enantioselective reduction of a prochiral pyridyl ketone precursor. | Chiral Ruthenium, Rhodium, or Iridium catalysts with chiral phosphine ligands (e.g., BINAP). | Chiral alcohol, which can be oxidized to a chiral ketone. |

| Catalytic Asymmetric Dearomatization | Enantioselective addition of a nucleophile to an activated 6-methylpyridinium salt. | Chiral Lewis acids, organocatalysts. | Chiral dihydropyridine intermediates. |

| Enantioselective Enolate Alkylation | Stereoselective alkylation of the enolate of this compound. | Chiral auxiliaries, chiral phase-transfer catalysts. | α-Substituted chiral ketone. |

Plausible Synthetic Strategies for this compound

Several synthetic routes can be proposed for the preparation of this compound, leveraging known reactions of pyridine and its derivatives.

Strategy 1: Alkylation of 2,6-Lutidine

This approach involves the deprotonation of the methyl group of 2,6-lutidine to form a nucleophilic picolyllithium species, followed by reaction with a suitable electrophile.

The methyl groups of 2,6-lutidine can be deprotonated using a strong base such as phenyllithium or n-butyllithium to form 6-methyl-2-picolyllithium. This intermediate can then react with an appropriate three-carbon electrophile. One possibility is the reaction with propylene oxide, which after workup would yield a secondary alcohol. Subsequent oxidation of this alcohol would provide the target ketone.

Reaction Scheme:

Deprotonation: 2,6-Lutidine + Phenyllithium → 6-Methyl-2-picolyllithium

Alkylation: 6-Methyl-2-picolyllithium + Propylene oxide → 1-(6-Methylpyridin-2-yl)butan-2-ol

Oxidation: 1-(6-Methylpyridin-2-yl)butan-2-ol + Oxidizing agent (e.g., PCC, Swern oxidation) → this compound

Strategy 2: Acylation of a Picolyllithium Derivative

A more direct approach to the ketone functionality is through the acylation of a picolyllithium species.

In this strategy, 6-methyl-2-picolyllithium, generated as described above, could be reacted with an acetylating agent. A common challenge with the acylation of organolithium reagents is over-addition. To circumvent this, a less reactive acylating agent, such as N,N-dimethylacetamide, can be used. This reaction would directly form the desired ketone.

Reaction Scheme:

Deprotonation: 2,6-Lutidine + Phenyllithium → 6-Methyl-2-picolyllithium

Acylation: 6-Methyl-2-picolyllithium + N,N-Dimethylacetamide → this compound

Strategy 3: Grignard Reaction with a Pyridine Nitrile

This method involves the synthesis of a pyridine nitrile precursor and its subsequent reaction with a Grignard reagent.

6-Methylpyridine-2-carbonitrile can be prepared from 2,6-lutidine through various methods, such as ammoxidation. This nitrile can then be treated with ethylmagnesium bromide. The initial addition of the Grignard reagent to the nitrile forms an imine intermediate, which upon acidic workup, hydrolyzes to the corresponding ketone. masterorganicchemistry.com

Reaction Scheme:

Nitrile Synthesis: 2,6-Lutidine → 6-Methylpyridine-2-carbonitrile

Grignard Reaction: 6-Methylpyridine-2-carbonitrile + Ethylmagnesium bromide → Imine intermediate

Hydrolysis: Imine intermediate + H₃O⁺ → this compound

Table 2: Comparison of Proposed Synthetic Strategies

| Strategy | Starting Material | Key Intermediates | Advantages | Disadvantages |

| Alkylation of 2,6-Lutidine | 2,6-Lutidine | 6-Methyl-2-picolyllithium, 1-(6-Methylpyridin-2-yl)butan-2-ol | Readily available starting material. | Multi-step process involving oxidation. |

| Acylation of a Picolyllithium Derivative | 2,6-Lutidine | 6-Methyl-2-picolyllithium | More direct route to the ketone. | Potential for over-addition with highly reactive acylating agents. |

| Grignard Reaction with a Pyridine Nitrile | 2,6-Lutidine | 6-Methylpyridine-2-carbonitrile, Imine intermediate | Utilizes well-established Grignard chemistry. | Requires the synthesis of the pyridine nitrile precursor. |

Reactivity and Chemical Transformations of 4 6 Methylpyridin 2 Yl Butan 2 One

Reactivity Profiles of the Pyridine (B92270) Moiety in 4-(6-Methylpyridin-2-yl)butan-2-one

The pyridine ring in this compound exhibits a characteristic reactivity pattern influenced by the nitrogen heteroatom and the electron-donating methyl group.

Electrophilic Aromatic Substitution Reactions of the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes such reactions challenging, often requiring harsh conditions. When substitution does occur, it is directed primarily to the C-3 and C-5 positions (meta to the nitrogen), as the intermediates formed by attack at these positions are less destabilized than those from attack at C-2, C-4, or C-6.

The presence of the alkyl side chain at the C-2 position and the methyl group at the C-6 position further influences the regioselectivity. While alkyl groups are typically activating, their effect on the deactivated pyridine ring is modest. The substitution pattern is therefore a result of the combined directing effects of the ring nitrogen and the alkyl substituents.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-(6-Methyl-3-nitropyridin-2-yl)butan-2-one |

| Sulfonation | SO₃ / H₂SO₄ | 2-(3-Oxobutyl)-6-methylpyridine-3-sulfonic acid |

| Halogenation | Br₂ / FeBr₃ | 4-(3-Bromo-6-methylpyridin-2-yl)butan-2-one |

Nucleophilic Addition and Substitution Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is thus available for reaction with electrophiles. This makes the nitrogen atom a nucleophilic center.

Activation of the pyridine ring is often necessary for nucleophilic attack on the ring itself. This can be achieved by N-alkylation or N-oxidation, which enhances the electrophilicity of the ring carbons, particularly at the C-2 and C-4 positions. wikipedia.orgnih.govnih.gov

| Reaction Type | Reagents | Expected Product |

| N-Alkylation | CH₃I | 2-(3-Oxobutyl)-1,6-dimethylpyridin-1-ium iodide |

| N-Oxidation | m-CPBA | 4-(6-Methyl-1-oxidopyridin-2-yl)butan-2-one |

Oxidation and Reduction Reactions of the Pyridine Heterocycle

The pyridine ring is generally resistant to oxidation. However, strong oxidizing agents can lead to the formation of the corresponding N-oxide, as mentioned previously. The butanone side chain is more susceptible to oxidation under certain conditions.

Reduction of the pyridine ring can be accomplished through catalytic hydrogenation, typically requiring high pressure and temperature, or by using dissolving metal reductions. These reactions lead to the formation of the corresponding piperidine (B6355638) derivative.

| Reaction Type | Reagents | Expected Product |

| Catalytic Hydrogenation | H₂, PtO₂ | 4-(6-Methylpiperidin-2-yl)butan-2-one |

| Dissolving Metal Reduction | Na, EtOH | 4-(6-Methylpiperidin-2-yl)butan-2-one |

Reactivity of the Butanone Side Chain in this compound

The butanone side chain possesses two key reactive sites: the electrophilic carbonyl carbon of the ketone and the α-protons, which are acidic and can be removed to form enolates.

Reactions Involving the Ketone Functional Group (e.g., carbonyl additions, enolizations)

The carbonyl group of the ketone is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This allows for a wide range of nucleophilic addition reactions. nsf.gov The ketone can be reduced to a secondary alcohol, or reacted with organometallic reagents to form tertiary alcohols.

Enolization, the formation of an enol or enolate, can occur under both acidic and basic conditions. The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed. In the case of this compound, there are two sets of α-protons: those on the C-1 methyl group and those on the C-3 methylene (B1212753) group. The C-3 protons are particularly acidic due to the additional electron-withdrawing effect of the adjacent pyridine ring.

| Reaction Type | Reagents | Expected Product |

| Reduction | NaBH₄ | 4-(6-Methylpyridin-2-yl)butan-2-ol |

| Grignard Reaction | CH₃MgBr, then H₃O⁺ | 2-Methyl-4-(6-methylpyridin-2-yl)butan-2-ol |

| Aldol (B89426) Condensation | Base (e.g., NaOH), Benzaldehyde | (E)-1-Phenyl-4-(6-methylpyridin-2-yl)pent-1-en-3-one |

Transformations of the Alkyl Chain Adjacent to the Ketone and Pyridine Ring

The methylene group at the C-4 position of the butanone chain (adjacent to the pyridine ring) is activated by the electron-withdrawing pyridine ring. This makes the protons on this carbon acidic and susceptible to deprotonation by a strong base, such as an organolithium reagent, to form a carbanion. nih.govnih.gov This nucleophilic center can then participate in various carbon-carbon bond-forming reactions.

This reactivity is analogous to the well-established chemistry of 2-picoline, where the methyl group can be deprotonated to form a nucleophilic picolyl anion. wikipedia.org

| Reaction Type | Reagents | Expected Product |

| Alkylation | 1. n-BuLi 2. CH₃I | 4-(6-Methylpyridin-2-yl)pentan-2-one |

| Reaction with Carbonyls | 1. LDA 2. Acetone (B3395972), then H₃O⁺ | 4-Hydroxy-4-methyl-1-(6-methylpyridin-2-yl)pentan-2-one |

Intramolecular Cyclization and Rearrangement Reactions of this compound

The strategic positioning of the pyridine nitrogen relative to the butanone side chain in this compound facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic ring systems. These reactions are typically acid- or base-catalyzed and result in the construction of bicyclic structures with a bridgehead nitrogen atom.

One of the most prominent cyclization pathways for compounds of this nature is the formation of indolizine (B1195054) derivatives. organic-chemistry.orgrsc.org The reaction generally proceeds through the formation of a pyridinium (B92312) ylide intermediate. researchgate.netresearchgate.net In the case of this compound, treatment with a halogenating agent (like iodine or bromine) can lead to the formation of an N-phenacylpyridinium salt analog. Subsequent treatment with a base generates a pyridinium ylide, which can undergo an intramolecular [3+2] cycloaddition, although this specific pathway is more common with external dipolarophiles. rsc.org

A more direct route to fused systems involves acid-catalyzed cyclization. For instance, treatment with a strong acid can promote the cyclization of the butanone side chain onto the pyridine ring, leading to the formation of quinolizinium (B1208727) salts. ias.ac.inwikipedia.orgthieme-connect.de This transformation, often referred to as a cyclodehydration, would result in a tetrahydroquinolizinium system. Subsequent oxidation or dehydrogenation can yield the aromatic quinolizinium cation. ias.ac.in The general synthesis of quinolizinium salts often starts with 2-substituted pyridines that undergo N-alkylation followed by cyclization and dehydrogenation. wikipedia.org

While specific studies on rearrangement reactions of this compound are not extensively documented, ketones, in general, can undergo rearrangements such as the Baeyer-Villiger oxidation. This reaction would convert the butanone moiety into an ester, a transformation that could be a competing pathway under certain oxidative conditions.

Derivatization Strategies for Structural Modification and Analog Synthesis

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These derivatization strategies can target the pyridine ring, the butanone side chain, or involve the construction of more complex fused systems.

Synthesis of Analogs with Modifications to the Pyridine Ring System

Modifications to the pyridine ring can alter the electronic properties and biological activity of the resulting analogs.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution.

Chichibabin Amination: The Chichibabin reaction allows for the introduction of an amino group onto the pyridine ring, typically at the C2 or C6 position, by reacting with sodium amide. wikipedia.orgslideshare.net For this compound, this reaction would likely be directed to the position ortho to the nitrogen that is not already substituted.

Halogenation: Direct halogenation of the pyridine ring can be challenging but can be achieved under specific conditions, often proceeding through an N-oxide intermediate to direct the substitution.

Synthesis of Analogs with Alterations to the Butanone Side Chain

The butanone side chain provides several handles for chemical modification, enabling the synthesis of a wide array of derivatives.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride, to yield 4-(6-methylpyridin-2-yl)butan-2-ol.

Alpha-Halogenation: The α-protons adjacent to the carbonyl group are acidic and can be substituted with halogens (e.g., bromine) under acidic conditions. libretexts.org This reaction proceeds through an enol intermediate. libretexts.org The resulting α-haloketone is a versatile intermediate for further functionalization, including the synthesis of α,β-unsaturated ketones via dehydrobromination using a base like pyridine. libretexts.org

Aldol Condensation: The α-protons are susceptible to deprotonation by a base, forming an enolate. This enolate can then react with various electrophiles, such as aldehydes or ketones, in an aldol condensation reaction to extend the carbon chain.

Michael Addition: The corresponding α,β-unsaturated ketone, derived from α-halogenation and elimination, can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles. youtube.comlibretexts.org

A summary of potential derivatization reactions on the butanone side chain is presented in the table below.

| Reaction Type | Reagents | Product Type |

| Ketone Reduction | NaBH₄, MeOH | Secondary Alcohol |

| α-Halogenation | Br₂, H⁺ | α-Bromoketone |

| Dehydrobromination | Pyridine, Heat | α,β-Unsaturated Ketone |

| Aldol Condensation | Base, Aldehyde (R-CHO) | β-Hydroxy Ketone |

Exploration of Bridgehead Nitrogen Chemistry from Related Precursors

The synthesis of heterocyclic systems containing a bridgehead nitrogen atom is a significant area of organic chemistry, and precursors related to this compound are central to these efforts. The formation of indolizine and quinolizinium skeletons are prime examples.

The synthesis of indolizines often involves the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes. rsc.org A common strategy involves reacting a 2-alkylpyridine, such as 2-picoline (2-methylpyridine), with an α-haloketone to form a pyridinium salt. wikipedia.org Treatment with a base generates the corresponding pyridinium ylide, which then reacts with a dipolarophile to construct the indolizine core. organic-chemistry.org

Quinolizinium salts can be synthesized through the cyclization of appropriately substituted pyridine derivatives. rsc.orgscribd.com For example, a 2-alkenylpyridine can undergo a rhodium or ruthenium-catalyzed C-H activation and annulation with an alkyne to form the quinolizinium ring system. rsc.org Another classical approach involves the reaction of a 2-pyridyl derivative with a 1,3-dicarbonyl compound or its equivalent, followed by acid-catalyzed cyclization and dehydration. thieme-connect.de These methods highlight the versatility of pyridine-based precursors in constructing complex, fused heterocyclic architectures with a bridgehead nitrogen atom.

Lack of Available Scientific Data for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies were found for the chemical compound This compound . As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the provided outline.

The search for information on the quantum chemical calculations, including geometry optimization, conformational analysis, electronic structure, and the computational prediction of spectroscopic parameters (NMR, IR, Raman, UV-Vis) for this compound did not yield any relevant results. The scientific literature that was retrieved focused on related but structurally distinct molecules.

For instance, computational studies were found for compounds such as 4-(6-methoxy-2-naphthyl)-2-butanone nih.gov and 4-Hydroxy-6-methylpyridin-2(1H)-one researchgate.net. While these molecules share some structural motifs with the requested compound, such as a butanone chain or a substituted pyridine ring, the specific combination and arrangement of atoms in this compound are unique. Therefore, extrapolating data from these other compounds would not be scientifically valid or accurate for the target molecule.

Other related but distinct compounds for which computational data is available include various substituted quinolines nih.gov, pyridazinones mdpi.com, and other butanone derivatives nist.govnih.govnih.govnih.govnih.govnist.govnist.gov. However, none of these studies provide the specific data required to analyze the structural and electronic properties of this compound.

Without any published research or database entries for this specific compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed, source-based information. Therefore, the generation of the article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time due to the absence of the necessary scientific data.

Lack of Specific Research Data Precludes Detailed Analysis of this compound

Despite a comprehensive search of scientific databases and literature, no specific theoretical or computational research dedicated to the chemical compound this compound has been identified. This absence of targeted studies prevents a detailed analysis of its structural and electronic properties, conformational flexibility through molecular dynamics simulations, or the energetics of its reaction mechanisms as outlined in the requested article structure.

General computational methodologies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the properties of chemical compounds. mdpi.compitt.edursc.orgnih.govnih.gov These techniques allow for the exploration of molecular geometries, electronic structures, and the dynamic behavior of molecules in various environments. mdpi.comnih.govnih.gov However, the application of these methods is specific to the compound under investigation, and without dedicated research, any discussion on this compound would be purely speculative.

The requested article intended to delve into specific computational analyses, including:

Structural and Electronic Properties: Theoretical and Computational Investigations of 4 6 Methylpyridin 2 Yl Butan 2 One

Computational Studies on Reaction Mechanisms and Energetics Involving 4-(6-Methylpyridin-2-yl)butan-2-one:This section would have explored the pathways of chemical reactions involving this compound, calculating the energy changes that occur. This is crucial for understanding its reactivity and potential for use in chemical synthesis.pitt.edunih.govrsc.org

The lack of published research means that the fundamental data required to populate such an article, including optimized geometries, electronic properties, conformational ensembles, and reaction energy profiles, is not available. While information exists for other butanone derivatives or pyridine-containing compounds, extrapolating this data would not provide a scientifically accurate account for this compound. nist.govnist.govnih.gov

Therefore, until specific computational studies on this compound are conducted and published, a detailed and authoritative article on its theoretical and computational properties cannot be produced.

Analytical Characterization Methodologies for 4 6 Methylpyridin 2 Yl Butan 2 One in Research Settings

Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Methodological Aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridine (B92270) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of 4-(6-Methylpyridin-2-yl)butan-2-one by providing information on the chemical environment of ¹H and ¹³C nuclei. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for both the pyridine ring and the butanone side chain. The protons on the pyridine ring are typically found in the aromatic region (δ 7.0-9.0 ppm). pw.edu.pl The electron-withdrawing nature of the nitrogen atom deshields the α-protons (H-6) more than the β- (H-4) and γ-protons (H-5), causing them to appear at a lower field. pw.edu.pl However, in this specific molecule, the C-6 position is substituted. The chemical shifts for the remaining pyridine protons (H-3, H-4, H-5) would show a specific splitting pattern, typically a series of doublets and triplets, arising from spin-spin coupling with adjacent protons. The methyl group on the pyridine ring would appear as a singlet in the upfield region (around δ 2.5 ppm).

The butanone side chain protons would also have distinct signals. The methylene (B1212753) protons adjacent to the pyridine ring (C-3) and those adjacent to the carbonyl group (C-1) would likely appear as triplets, while the terminal methyl group (C-4) would be a singlet. The integration of these signals provides the relative ratio of protons in each unique chemical environment. ttu.edu

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the ketone is highly deshielded and would appear significantly downfield (δ > 200 ppm). The carbons of the pyridine ring would have signals in the aromatic region (δ 120-160 ppm). The carbon atom bearing the methyl group (C-6) and the carbon attached to the butanone chain (C-2) would have distinct chemical shifts influenced by their substituents. acs.org The remaining carbon signals would correspond to the butanone chain and the pyridine methyl group. Proton-decoupled spectra are standard, meaning each unique carbon atom appears as a single line. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles for pyridine and ketone derivatives and may vary based on solvent and experimental conditions.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Pyridine H-3 | ¹H | ~7.0-7.2 | - | d |

| Pyridine H-4 | ¹H | ~7.5-7.7 | - | t |

| Pyridine H-5 | ¹H | ~7.1-7.3 | - | d |

| Pyridine -CH₃ | ¹H | ~2.5 | ~20-25 | s |

| Butanone -CH₂- (pos. 3) | ¹H | ~3.0 | ~45 | t |

| Butanone -CH₂- (pos. 1) | ¹H | ~2.8 | ~35 | t |

| Butanone -CH₃ (pos. 4) | ¹H | ~2.1 | ~30 | s |

| Pyridine C-2 | ¹³C | - | ~158 | - |

| Pyridine C-3 | ¹³C | - | ~122 | - |

| Pyridine C-4 | ¹³C | - | ~137 | - |

| Pyridine C-5 | ¹³C | - | ~120 | - |

| Pyridine C-6 | ¹³C | - | ~155 | - |

| Butanone C=O (pos. 2) | ¹³C | - | ~208 | - |

Applications of Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a key technique for identifying the functional groups within this compound. The most prominent and easily identifiable absorption band would be from the carbonyl (C=O) stretching vibration of the ketone group, which typically appears as a strong, sharp peak in the range of 1700-1725 cm⁻¹. restek.comvscht.cz The aromatic pyridine ring would give rise to several characteristic absorptions. These include C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole. restek.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. All 27 vibrational modes of the pyridine molecule are Raman active. aps.org The pyridine ring breathing modes, which appear as very intense bands around 1000 cm⁻¹ and 1030 cm⁻¹, are particularly characteristic in Raman spectra. researchgate.net The C=O stretch of the ketone is also Raman active, though typically weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for studying the molecule's interaction with surfaces or in aqueous solutions. researchgate.netacs.org

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850-2960 | 2850-2960 | Medium |

| Ketone C=O | Stretching | 1700-1725 | 1700-1725 | Strong (IR), Weak (Raman) |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 | 1400-1600 | Medium |

| Pyridine Ring | Ring Breathing | ~990 | ~1000, ~1030 | Strong (Raman) |

Strategies in Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds like this. libretexts.org

In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. libretexts.org The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound. Due to the high energy of EI, this peak may sometimes be weak or absent if the molecule fragments easily. azom.com

The fragmentation pattern provides valuable structural clues. Key fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this would lead to characteristic fragments. Cleavage between C2 and C3 of the butanone chain would result in an acylium ion. Another major fragmentation pathway for alkyl-substituted aromatic rings is benzylic cleavage, which in this case would involve the cleavage of the bond between the pyridine ring and the butanone chain. The fragmentation of the pyridine ring itself can also occur. The relative abundances of these fragment ions can sometimes correlate with the electronic properties of substituents on the aromatic ring. nih.gov

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion |

| 148 | [M - CH₃]⁺ | Loss of methyl radical |

| 120 | [C₈H₈N]⁺ | Benzylic cleavage |

| 106 | [C₇H₈N]⁺ | McLafferty rearrangement product |

| 93 | [C₆H₇N]⁺ | Methylpyridine cation |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |

Methodological Considerations for UV-Visible Spectroscopy in Conjugated Systems

UV-Visible spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring. libretexts.org Pyridine itself exhibits two main absorption bands: a strong π→π* transition around 250-270 nm and a weaker n→π* transition at longer wavelengths, near 320-380 nm. libretexts.orgresearchgate.net The n→π* transition involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. uzh.ch

For this compound, the presence of the methyl and butanone substituents on the pyridine ring will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these absorptions. The conjugated system is the primary chromophore responsible for the UV absorption. libretexts.org The choice of solvent is a critical methodological consideration, as solvent polarity can shift the absorption maxima. uomustansiriyah.edu.iq For instance, π→π* transitions often undergo a red shift (to longer wavelengths) in more polar solvents, while n→π* transitions typically experience a blue shift (to shorter wavelengths). youtube.com Therefore, reporting the solvent used is crucial for the reproducibility of UV-Vis data.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation (Methodological Focus)

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

Method Development in Gas Chromatography (GC) for Volatile Derivatives

Given its likely volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. tandfonline.com Method development involves the careful selection of several parameters to achieve optimal separation and detection. krssltd.com

Column Selection: The choice of the stationary phase is the most critical step. sigmaaldrich.comgreyhoundchrom.com For a compound with both polar (pyridine, ketone) and non-polar (alkyl chain) characteristics, a mid-polarity column, such as one containing a percentage of phenyl and/or cyanopropyl groups in a polydimethylsiloxane (B3030410) backbone, would likely provide good separation. The selection is based on matching the polarity of the analyte to the stationary phase to achieve adequate retention and resolution from impurities. restek.comgcms.cz

Temperature Programming: A temperature-programmed oven is essential for analyzing samples that may contain compounds with a range of boiling points. krssltd.com The program would typically start at a lower temperature to resolve any highly volatile impurities, then ramp up to elute the target compound and any less volatile components in a reasonable time with good peak shape. restek.com

Injection and Detection: Headspace GC (HS-GC) is a particularly advantageous injection technique for volatile compounds like pyridine derivatives, as it minimizes sample preparation and reduces the risk of losing the analyte. tandfonline.comnortheastfc.uk For detection, a Flame Ionization Detector (FID) offers high sensitivity for organic compounds. However, for unambiguous identification, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice. cdc.govmdpi.com GC-MS provides both retention time data for quantification and mass spectra for definitive structural confirmation.

Table 4: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column (Stationary Phase) | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5) | Good general-purpose, mid-polarity phase suitable for a range of analytes. sigmaaldrich.com |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions providing good efficiency and capacity. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Provides good efficiency and faster analysis times compared to Nitrogen. gcms.cz |

| Injection Mode | Split/Splitless or Headspace (HS) | Split for concentrated samples, splitless for trace analysis. HS for volatile analysis from complex matrices. northeastfc.uk |

| Oven Program | Initial temp: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | Separates volatile impurities and elutes the target compound with good peak shape. restek.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS for identification and quantification; FID for robust quantification. tandfonline.comcdc.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound and for its quantitative determination. In research environments, developing a robust HPLC method is crucial for ensuring the quality of synthesized batches and for studying the compound's stability.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of pyridine derivatives involves a C18 column, which is a non-polar stationary phase. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ptfarm.plrjptonline.org The selection of the mobile phase composition and pH is critical for achieving optimal separation of the target compound from any impurities or degradation products. For instance, a gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to effectively separate compounds with a wide range of polarities. rjptonline.org

The detection of this compound is commonly achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. The specific wavelength for detection is chosen to maximize sensitivity and selectivity. For many pyridine-containing compounds, this is often in the range of 230-280 nm. ptfarm.pl

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. rjptonline.org Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area response against the concentration. Accuracy is determined by spiking a sample with a known amount of the compound and measuring the recovery. Precision is assessed by repeatedly analyzing a homogenous sample to determine the variability of the results. rjptonline.org

While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles for analyzing related pyridine derivatives provide a strong framework. For example, a study on a novel anticonvulsant agent, a complex pyrazolo[3,4-d]pyrimidin-4-one derivative, utilized an ACE C18 column with a gradient elution of methanol and a phosphate (B84403) buffer at pH 7.0, with detection at 240 nm. rjptonline.org Such a method could be adapted and optimized for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Analysis of a Pyridine Derivative

| Parameter | Condition |

| Column | ACE C18 (250x4.6mm, 5µm) |

| Mobile Phase A | Methanol |

| Mobile Phase B | Phosphate buffer (pH 7.0) |

| Gradient | Time-dependent variation of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | 45°C |

This table is illustrative and based on methods for similar compounds. rjptonline.org Specific conditions for this compound would require experimental optimization.

X-ray Crystallography and Diffraction Techniques for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformational details.

For a compound like this compound, obtaining single crystals of suitable quality is the first and often most challenging step. Once suitable crystals are grown, they are mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic positions are determined.

While the specific crystal structure of this compound is not publicly documented in crystallographic databases, studies on related pyridine derivatives provide insight into the expected structural features. For example, the crystal structure of 4-Hydroxy-6-methylpyridin-2(1H)-one, a related compound, was determined to be monoclinic. researchgate.net In the crystal structures of many pyridine derivatives, intermolecular interactions such as hydrogen bonding and π-π stacking play a significant role in stabilizing the crystal packing. researchgate.net

Table 2: Representative Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2/n |

| Unit cell dimensions | a = 6.9 Å, b = 13.5 Å, c = 14.1 Å, β = 99.5° |

| Volume | 1290 ų |

| Z | 8 |

| Hydrogen bonds | N—H···O, O—H···O |

This table is illustrative and based on data for a related compound, 4-Hydroxy-6-methylpyridin-2(1H)-one. researchgate.net The actual data for this compound would need to be determined experimentally.

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures and the unambiguous identification of compounds. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like many pyridine derivatives. researchgate.netnih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and the structure of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is particularly useful for analyzing compounds that are not sufficiently volatile or stable for GC analysis. For the analysis of this compound, LC-MS can be used to identify and quantify the compound in complex matrices, such as in reaction mixtures or biological samples.

In an LC-MS system, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where the solvent is removed and the analyte molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for this purpose. Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information by subjecting a specific parent ion to further fragmentation. nih.govnih.gov This is particularly useful for quantitative analysis in complex samples, as it minimizes interferences from other components. nih.gov

Table 3: Common Hyphenated Techniques and Their Applications

| Technique | Separation Principle | Detection Principle | Key Applications for this compound |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio of fragments | Identification of volatile impurities, structural elucidation |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of molecular and fragment ions | Purity analysis, quantitative analysis in complex matrices, impurity profiling |

| LC-MS/MS | HPLC separation followed by two stages of mass analysis | Precursor and product ion masses | Highly selective and sensitive quantitative analysis, structural confirmation |

Applications of 4 6 Methylpyridin 2 Yl Butan 2 One As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

The bifunctional nature of 4-(6-methylpyridin-2-yl)butan-2-one, possessing both a nucleophilic pyridine (B92270) ring and an electrophilic ketone, makes it an intriguing precursor for the synthesis of various heterocyclic systems.

Utilization as a Precursor to Quinoline (B57606) and Quinazoline (B50416) Derivatives

While numerous methods exist for the synthesis of quinoline and quinazoline derivatives, specific literature detailing the use of this compound as a direct precursor is not extensively documented. General synthetic strategies for quinolines often involve the cyclization of α,β-unsaturated ketones with anilines (Combes synthesis) or the reaction of anilines with β-ketoesters (Knorr synthesis). mdpi.comnih.govorganic-chemistry.org Similarly, quinazoline synthesis frequently starts from anthranilic acid derivatives. nih.govnih.gov

Integration into Polycyclic Nitrogen-Containing Systems

The construction of polycyclic nitrogen-containing systems often relies on strategic cyclization reactions. nih.gov The structure of this compound presents the possibility of intramolecular reactions to form fused ring systems. For instance, activation of the methyl group on the pyridine ring, followed by an intramolecular aldol-type condensation with the ketone, could theoretically lead to a bicyclic system. However, published research explicitly demonstrating the integration of this compound into such polycyclic frameworks is not currently available.

Contribution to the Total Synthesis of Natural Products and Bioactive Molecules (as a key fragment)

The total synthesis of natural products often involves the strategic use of key fragments or building blocks that are incorporated into the final complex structure. nih.govencyclopedia.pub Natural product fragments are often sought for their specific stereochemistry or functional group arrangement. nih.gov While pyridinyl and ketonic moieties are present in various natural products, there is no specific mention in the scientific literature of this compound being utilized as a key fragment in the total synthesis of any known natural product or bioactive molecule.

Development of New Synthetic Methodologies Leveraging its Unique Reactivity

The development of novel synthetic methodologies is a cornerstone of organic chemistry. nih.gov The reactivity of a molecule can be harnessed to create new reaction pathways. The presence of both a ketone and a pyridine ring in this compound offers potential for the development of new synthetic methods. For example, the ketone could be a substrate for asymmetric reduction or addition reactions, while the pyridine ring could direct metal-catalyzed C-H activation at the methyl group. Despite this potential, there are no specific synthetic methodologies reported in the literature that have been developed by leveraging the unique reactivity of this particular compound.

Application in Ligand Design for Organometallic Catalysis or Coordination Chemistry

Pyridine-containing molecules are widely used as ligands in organometallic catalysis and coordination chemistry due to the ability of the nitrogen lone pair to coordinate to metal centers. nih.gov The combination of a pyridine nitrogen and a ketone oxygen in this compound could allow it to act as a bidentate ligand, chelate to a metal center, and potentially influence the catalytic activity or stability of the resulting complex. However, a review of the current literature does not reveal any studies where this compound has been specifically employed in ligand design for these purposes.

Advanced Topics and Future Directions in the Chemical Research of 4 6 Methylpyridin 2 Yl Butan 2 One

Emerging Synthetic Strategies for its Complex Analogs and Derivatives

The development of novel analogs and derivatives of 4-(6-methylpyridin-2-yl)butan-2-one is pivotal for exploring its full potential. Current research into related pyridine (B92270) compounds suggests several sophisticated synthetic strategies that can be adapted and applied. These strategies focus on the selective modification of both the pyridine ring and the butanone side chain to create a library of structurally diverse molecules.

One primary approach involves the functionalization of the pyridine core. Methods used for the synthesis of complex terpyridines, which often start from 2-acetylpyridine (B122185) precursors, can be highly relevant. researchgate.net For instance, directed ortho-metalation could be employed to introduce additional substituents onto the pyridine ring, thereby modulating its electronic properties. Furthermore, the methyl group on the pyridine ring offers a handle for further reactions, such as oxidation or halogenation, leading to new derivatives.

Modification of the butanone side chain is another fruitful avenue. Standard enolate chemistry can be used to introduce various functional groups at the C3 position (alpha to the carbonyl group). Reactions such as aldol (B89426) condensations, Michael additions, or alpha-halogenations can yield a wide array of derivatives with extended chains or new reactive sites. Protecting the ketone group, perhaps as a cyclic acetal, would allow for chemical manipulation of other parts of the molecule before its regeneration. researchgate.net

| Synthetic Target | Potential Strategy | Key Intermediates/Reagents |

| Additional Pyridine Ring Substitution | Directed ortho-Metalation-Electrophile Quench | n-Butyllithium, Electrophiles (e.g., I₂, Me₃SiCl) |

| Side-Chain Elongation | Aldol Condensation | Aldehydes, Base or Acid Catalyst |

| Introduction of Heteroatoms | Alpha-Halogenation followed by Nucleophilic Substitution | N-Bromosuccinimide, Various Nucleophiles |

| Complex Hybrid Molecules | Cross-coupling Reactions (e.g., Suzuki, Sonogashira) | Boronic acids/esters, Terminal alkynes, Palladium catalyst |

These emerging strategies pave the way for creating complex analogs with tailored steric and electronic properties, which is essential for their application in catalysis and materials science.

Exploration of Novel Catalytic Reactions Mediated by this compound Derivatives

While this compound is not itself a catalyst, its structure is an excellent foundation for designing ligands for transition metal-based catalysis. The pyridine nitrogen and the carbonyl oxygen can act as a bidentate chelate system to coordinate with a metal center. The synthesis of derivatives allows for the fine-tuning of the ligand's properties to enhance the activity and selectivity of the resulting catalyst.

Derivatives can be designed to form stable complexes with various transition metals like ruthenium, iron, and copper. mdpi.comresearchgate.net For example, conversion of the ketone to an imine through condensation with a primary amine would yield a Schiff-base ligand. mdpi.com Such ligands are known to form highly active catalysts for a range of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. mdpi.com

The catalytic potential of metal complexes derived from these ligands is significant. For instance, ruthenium(II) complexes bearing pyridine-based ligands have demonstrated excellent activity in the transfer hydrogenation of ketones. researchgate.net Similarly, iron-based metal-organic frameworks incorporating pyridyl units have been used for the hydroboration of alkynes. nih.gov By creating analogous complexes with derivatives of this compound, it is conceivable to develop new, efficient, and potentially recyclable catalysts for important chemical transformations.

| Catalytic Reaction | Proposed Derivative Type | Potential Metal Center | Rationale |

| Transfer Hydrogenation of Ketones | Schiff-base or Amino-alcohol derivatives | Ruthenium (Ru), Iridium (Ir) | Formation of stable half-sandwich or octahedral complexes known to facilitate hydride transfer. researchgate.net |

| Claisen-Schmidt Condensation | Schiff-base complexes | Copper (Cu), Zinc (Zn) | Lewis acidic metal center activates the carbonyl substrate for condensation. mdpi.com |

| Hydroboration of Alkenes/Alkynes | Pincer-type ligands from further functionalization | Iron (Fe), Cobalt (Co) | Pyridine-based frameworks can stabilize metal centers for selective borylation reactions. nih.gov |

| Polymerization Reactions | Diimine derivatives | Nickel (Ni), Palladium (Pd) | Late transition metal catalysts with diimine ligands are well-established for olefin polymerization. |

Theoretical Exploration of Uncharted Reactivity Pathways and Mechanistic Insights

Computational chemistry offers a powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound and its derivatives, theoretical studies can provide deep insights into their structural properties, reactivity, and potential catalytic mechanisms, saving significant laboratory time and resources.

Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and optimal geometry. This information is crucial for understanding its stability and predicting its reactivity towards various reagents. Conformational analysis through molecular mechanics or molecular dynamics simulations can reveal the preferred three-dimensional structures of the flexible butanone side chain and how this affects its ability to coordinate with metal ions.

When exploring catalytic applications, theoretical modeling can be used to map out entire reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanism and identify the rate-determining step. This is particularly valuable in catalyst design, as it allows for the in-silico screening of different ligand modifications to predict their effect on catalytic efficiency and selectivity before undertaking their synthesis.

| Theoretical Method | Area of Investigation | Expected Insights |

| Density Functional Theory (DFT) | Electronic Structure and Reactivity | Electron density distribution, HOMO-LUMO energies, prediction of electrophilic/nucleophilic sites. |

| Molecular Dynamics (MD) | Conformational Flexibility and Solvation | Preferred conformations of the butanone chain, interaction with solvent molecules. |

| Transition State Theory (QST2/3, Nudged Elastic Band) | Catalytic Mechanism Elucidation | Identification of transition state structures, calculation of activation energy barriers, validation of proposed mechanisms. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Chemical Bonds | Characterization of coordinate bonds in metal complexes, strength of intramolecular hydrogen bonds. |

Potential for Interdisciplinary Research Avenues Involving this compound

The unique bifunctional nature of this compound—a rigid, aromatic pyridine head and a flexible, functionalized aliphatic tail—makes it an attractive candidate for interdisciplinary research, particularly in the field of advanced materials chemistry. ntu.ac.uk This molecule can serve as a programmable building block, or "tecton," for the construction of larger, more complex supramolecular architectures.

The pyridine unit can participate in metal coordination and hydrogen bonding, while the ketone group provides a site for covalent modification or further non-covalent interactions. This dual functionality allows for the design of new materials through biomimetic and supramolecular approaches. ntu.ac.uk For example, derivatives of this compound could be used to create metallopolymers, where the pyridine moiety binds to metal ions to form the polymer backbone. The butanone side chains could then be used to control the spacing between polymer chains or to introduce other functionalities.

Furthermore, these molecules could be incorporated into the structure of liquid crystals or functional gels. The interplay between the rigid pyridine core and the flexible side chain is a classic design principle for liquid crystalline materials. By carefully designing derivatives, it may be possible to create new materials with novel self-assembling properties, contributing to the broader field of materials engineering without predefining specific applications. ntu.ac.uk

| Interdisciplinary Field | Role of the Molecule/Derivatives | Underlying Chemical Principle |

| Supramolecular Chemistry | Programmable Building Block (Tecton) | Metal-ligand coordination, hydrogen bonding, π-π stacking. |

| Advanced Materials Chemistry | Monomer for Metallopolymers | Self-assembly driven by coordination chemistry. ntu.ac.uk |

| Crystal Engineering | Component for Metal-Organic Frameworks (MOFs) | Formation of predictable, extended crystalline networks. nih.gov |

| Biomimetic Materials | Scaffold for Biomimetic Structures | Use of molecular recognition and self-assembly to mimic biological systems. ntu.ac.uk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(6-Methylpyridin-2-yl)butan-2-one, and how can reaction efficiency be optimized?

- Methodological Answer :

- Nucleophilic Substitution : Adapt protocols from analogous ketone syntheses. For example, propargyl bromide and zingerone were reacted using potassium carbonate as a base in a nucleophilic substitution to yield structurally similar ketones .

- Coupling Reactions : Explore palladium-catalyzed cross-coupling between pyridinyl halides and pre-functionalized ketone intermediates. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.

- Table: Reaction Optimization Parameters

| Parameter | Optimal Range | Reference Example |

|---|---|---|

| Base | K₂CO₃, NaH | |

| Solvent | DMF, THF | |

| Temperature | 60–80°C | |

| Reaction Time | 12–24 hours |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on methyl group signals (δ ~2.1–2.5 ppm for CH₃) and pyridinyl protons (δ ~6.5–8.5 ppm). Compare to PubChem data for structurally related pyridinyl ketones .

- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and pyridine ring vibrations (C=N/C=C at ~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₃NO).

Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture or light .

- Safety : Use PPE (gloves, lab coat) and fume hoods. Refer to SDS guidelines for pyridinyl compounds, which recommend P95 respirators for particulate protection and immediate decontamination protocols for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?

- Methodological Answer :

- Systematic Replication : Standardize reaction conditions (solvent purity, catalyst loading, temperature control) to minimize variability .

- In Situ Monitoring : Use techniques like HPLC or inline FT-IR to track intermediate formation and side reactions.

- Computational Modeling : Apply tools like Discovery Studio to simulate reaction pathways and identify energetically favorable intermediates .

Q. What methodologies are recommended for investigating the biological interactions of this compound with enzyme systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to pyridinyl-dependent enzymes. Reference protocols for analogous compounds in kinase or oxidoreductase studies .

- Molecular Docking : Employ AutoDock Vina to predict binding poses against protein targets (e.g., cytochrome P450 isoforms). Validate with mutagenesis studies .

- Table: Example Assay Parameters

| Parameter | Protocol |

|---|---|

| Enzyme Source | Recombinant human CYP3A4 |

| Substrate | Midazolam (probe) |

| Incubation Time | 30–60 minutes |

| Detection Method | LC-MS/MS |

Q. How can researchers assess the environmental impact of this compound in wastewater systems?

- Methodological Answer :

- Degradation Studies : Simulate wastewater matrices with controlled pH (6–8) and monitor degradation via LC-UV. Address limitations in existing protocols (e.g., organic degradation during prolonged experiments) by implementing real-time cooling .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests. Note that existing SDS data lack ecotoxicity profiles, necessitating novel assessments .

Key Considerations for Experimental Design

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation).

- Advanced Instrumentation : Hyperspectral imaging (HSI) can map compound distribution in complex matrices but requires calibration against synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.